molecular formula C10H14ClNO2 B2476089 (2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride CAS No. 2137725-59-6

(2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride

Cat. No. B2476089
CAS RN: 2137725-59-6
M. Wt: 215.68
InChI Key: UPUOSXWSKPAJKX-UHFFFAOYSA-N
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Description

“(2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride” is a chemical compound with the molecular weight of 215.68 . It is a white solid in physical form . The IUPAC name for this compound is (2,3,4,5-tetrahydrobenzo [f] [1,4]oxazepin-5-yl)methanol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2.ClH/c12-7-9-8-3-1-2-4-10(8)13-6-5-11-9;/h1-4,9,11-12H,5-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 215.68 . It has a storage temperature of room temperature . The compound’s NMR data can provide more information about its physical and chemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound, part of the 1,2-oxazines and 1,2-benzoxazines family, is synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. The oxazinium salts, derived from these compounds, serve as electrophiles in various chemical reactions. The reduction of 1,2-oxazines derivatives and their significance as chiral synthons in synthesis processes is well-documented. The chapter also explores the general reactions of these compounds, hinting at their versatile applications in organic synthesis (Sainsbury, 1991).

Pharmacological Potentials

  • 1,5-Benzoxazepines, closely related to the query compound, are recognized for their extensive biological properties. They serve not only as building blocks in organic synthesis but also exhibit significant pharmacological properties. These compounds have demonstrated potential in anticancer, antibacterial, antifungal activities, and interactions with G-protein-coupled receptors, suggesting their potential in treating neurological disorders like Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).

Green Chemistry and Analytical Methods

  • A stability-indicating assay method (SIAM) was developed for the estimation of aripiprazole using environmentally safe organic solvents, aligning with green chemistry principles. The method greenness profile of this technique was evaluated, emphasizing the importance of environmentally sustainable practices in chemical analysis and pharmaceuticals (Prajapati, Gandhi, & Shah, 2022).

Environmental and Industrial Applications

  • The hydrolysis of metal alkoxides in solvent-alcohol mixtures, with methanol as a component, has been studied for its application in creating mesoporous materials with high surface areas and large pore volumes. These materials find use in various industries, including catalysis and environmental remediation (Ranjit et al., 2006).
  • Enzymatic approaches using redox mediators have shown promise in the degradation of organic pollutants in wastewater. These redox mediators enhance the degradation efficiency of recalcitrant compounds, indicating their significance in environmental cleanup processes (Husain & Husain, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c12-7-9-8-3-1-2-4-10(8)13-6-5-11-9;/h1-4,9,11-12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUOSXWSKPAJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(N1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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